molecular formula C10H12N2O2S B14371322 3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B14371322
M. Wt: 224.28 g/mol
InChI Key: RXPDIICASANXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family. This compound is characterized by a benzene ring fused with a thiadiazine ring, where the sulfur atom is in the +6 oxidation state.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 2-aminobenzenesulfonamide with an aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike chlorothiazide and hydrochlorothiazide, which are primarily used as diuretics, this compound has broader applications, including potential anticancer and antimicrobial activities .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

3-ethyl-6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C10H12N2O2S/c1-3-10-11-8-6-7(2)4-5-9(8)15(13,14)12-10/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

RXPDIICASANXQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NS(=O)(=O)C2=C(N1)C=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.